molecular formula C18H14 B12655663 5,6-Dihydrochrysene CAS No. 2091-92-1

5,6-Dihydrochrysene

Cat. No.: B12655663
CAS No.: 2091-92-1
M. Wt: 230.3 g/mol
InChI Key: QAOVZIXGCXUFMK-UHFFFAOYSA-N
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Description

5,6-Dihydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14. It is a derivative of chrysene, which consists of four fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrochrysene typically involves the hydrogenation of chrysene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction conditions need to be carefully controlled to ensure selective hydrogenation at the 5,6-positions of the chrysene molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydrochrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydrochrysene involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound of 5,6-Dihydrochrysene, consisting of four fused benzene rings.

    1,2-Dihydrochrysene: Another hydrogenated derivative of chrysene, with hydrogenation occurring at the 1,2-positions.

    3,4-Dihydrochrysene: Hydrogenation at the 3,4-positions of chrysene.

Uniqueness

This compound is unique due to its specific hydrogenation at the 5,6-positions, which imparts distinct chemical properties and reactivity compared to other dihydrochrysene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

2091-92-1

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

5,6-dihydrochrysene

InChI

InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-9,11H,10,12H2

InChI Key

QAOVZIXGCXUFMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)C4=CC=CC=C41

Origin of Product

United States

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